Cas no 59566-45-9 (2-pyrimidin-2-ylacetonitrile)

2-Pyrimidin-2-ylacetonitrile is a versatile heterocyclic nitrile compound featuring a pyrimidine ring linked to an acetonitrile group. Its structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The pyrimidine moiety offers sites for further functionalization, enabling the synthesis of diverse derivatives. The nitrile group provides reactivity for transformations such as hydrolysis, reduction, or cyclization. This compound is particularly useful in medicinal chemistry for constructing biologically active molecules due to its compatibility with various reaction conditions. Its stability and well-defined reactivity profile make it a practical choice for researchers developing novel heterocyclic compounds.
2-pyrimidin-2-ylacetonitrile structure
2-pyrimidin-2-ylacetonitrile structure
商品名:2-pyrimidin-2-ylacetonitrile
CAS番号:59566-45-9
MF:C6H5N3
メガワット:119.124
MDL:MFCD09759105
CID:1011726
PubChem ID:15264944

2-pyrimidin-2-ylacetonitrile 化学的及び物理的性質

名前と識別子

    • 2-(Pyrimidin-2-yl)acetonitrile
    • 2-(pyrimidin-2-yl)acetonitrile HCl
    • 2-pyrimidin-2-ylacetonitrile
    • 2-Pyrimidineacetonitrile
    • 2-Pyrimidineacetonitrile (9CI)
    • PYRIMIDIN-2-YLACETONITRILE
    • 2-Pyrimidineacetonitrile(9ci)
    • SCHEMBL78004
    • AKOS009159170
    • pyrimidin-2-yl-acetonitrile
    • LNWCUVURNLRARG-UHFFFAOYSA-N
    • MFCD09759105
    • DA-04566
    • SY097474
    • PB12692
    • 2-pyrimidinylacetonitrile
    • (Pyrimidin-2-yl)acetonitrile
    • 2-(2-pyrimidyl)acetonitrile
    • 2-(2-pyrimidinyl)acetonitrile
    • DTXSID20570679
    • 59566-45-9
    • CS-0052209
    • pyrimidinyl acetonitrile
    • J-000019
    • AS-33436
    • MDL: MFCD09759105
    • インチ: InChI=1S/C6H5N3/c7-3-2-6-8-4-1-5-9-6/h1,4-5H,2H2
    • InChIKey: LNWCUVURNLRARG-UHFFFAOYSA-N
    • ほほえんだ: C1=CN=C(CC#N)N=C1

計算された属性

  • せいみつぶんしりょう: 119.04800
  • どういたいしつりょう: 119.048347172g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 118
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 49.6Ų

じっけんとくせい

  • PSA: 49.57000
  • LogP: 0.54268

2-pyrimidin-2-ylacetonitrile セキュリティ情報

2-pyrimidin-2-ylacetonitrile 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-pyrimidin-2-ylacetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB453270-1g
2-Pyrimidineacetonitrile, 95%; .
59566-45-9 95%
1g
€266.50 2025-02-13
Cooke Chemical
LN4647748-5g
2-(2-Pyrimidinyl)acetonitrile
59566-45-9 ≥95%
5g
RMB 3160.00 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P41780-25g
2-pyrimidin-2-ylacetonitrile
59566-45-9
25g
¥8410.0 2021-09-08
Fluorochem
036304-10g
Pyrimidin-2-ylacetonitrile
59566-45-9 95%
10g
£609.00 2022-03-01
TRC
B526110-500mg
2-(Pyrimidin-2-yl)acetonitrile
59566-45-9
500mg
$ 224.00 2023-04-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P41780-5g
2-pyrimidin-2-ylacetonitrile
59566-45-9
5g
¥3610.0 2021-09-08
abcr
AB453270-5 g
2-Pyrimidineacetonitrile, 95%; .
59566-45-9 95%
5g
€636.30 2023-07-18
Fluorochem
036304-5g
Pyrimidin-2-ylacetonitrile
59566-45-9 95%
5g
£399.00 2022-03-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00382-250G
2-pyrimidin-2-ylacetonitrile
59566-45-9 97%
250g
¥ 40,009.00 2023-04-04
1PlusChem
1P0037WC-5g
2-Pyrimidinylacetonitrile
59566-45-9 98%
5g
$400.00 2025-02-19

2-pyrimidin-2-ylacetonitrile 合成方法

2-pyrimidin-2-ylacetonitrile 関連文献

2-pyrimidin-2-ylacetonitrileに関する追加情報

Comprehensive Overview of 2-Pyrimidin-2-ylacetonitrile (CAS No. 59566-45-9): Properties, Applications, and Industry Insights

2-Pyrimidin-2-ylacetonitrile (CAS No. 59566-45-9) is a specialized organic compound widely recognized for its role as a versatile building block in pharmaceutical and agrochemical synthesis. This nitrile-functionalized pyrimidine derivative has garnered significant attention due to its unique molecular structure, which combines a pyrimidine ring with an acetonitrile moiety. The compound's chemical reactivity and structural adaptability make it invaluable for constructing complex heterocyclic systems, particularly in drug discovery and material science applications.

Recent trends in medicinal chemistry research highlight the growing demand for pyrimidine-based intermediates like 2-Pyrimidin-2-ylacetonitrile. Pharmaceutical developers frequently search for "pyrimidine nitrile derivatives" and "CAS 59566-45-9 applications" as they explore novel kinase inhibitors and antiviral agents. The compound's ability to serve as a precursor for biologically active molecules aligns with current industry priorities in targeted drug development and personalized medicine.

From a synthetic chemistry perspective, 2-Pyrimidin-2-ylacetonitrile exhibits remarkable nucleophilic reactivity at both the nitrile group and pyrimidine ring positions. This dual functionality enables diverse molecular transformations, including condensation reactions, cyclizations, and cross-coupling processes. Laboratory professionals often inquire about "59566-45-9 synthetic routes" and "pyrimidine-acetonitrile coupling methods," reflecting the compound's importance in methodology development.

The physicochemical properties of CAS 59566-45-9 contribute significantly to its utility. With a molecular weight of 119.12 g/mol and characteristic nitrile absorption bands in IR spectroscopy (2250 cm-1 region), the compound demonstrates excellent solubility in polar organic solvents while remaining stable under standard storage conditions. These attributes make it particularly suitable for high-throughput screening platforms and combinatorial chemistry approaches that dominate modern drug discovery workflows.

Emerging applications in material science have expanded the relevance of 2-Pyrimidin-2-ylacetonitrile beyond traditional pharmaceutical uses. Researchers investigating "organic electronic materials" and "pyrimidine-based polymers" have identified this compound as a potential precursor for conjugated systems with tunable optoelectronic properties. The π-deficient character of the pyrimidine ring, combined with the electron-withdrawing nitrile group, creates unique opportunities for designing charge-transport materials in organic semiconductors.

Quality control considerations for 59566-45-9 emphasize the importance of chromatographic purity and structural verification. Analytical techniques such as HPLC-MS and NMR spectroscopy are routinely employed to confirm identity and assess impurity profiles. Industry professionals frequently search for "2-Pyrimidin-2-ylacetonitrile specifications" and "CAS 59566-45-9 analytical methods," underscoring the need for reliable characterization data in research and production settings.

From a regulatory standpoint, 2-Pyrimidin-2-ylacetonitrile is not currently classified under restrictive chemical control lists in major markets. However, proper laboratory handling procedures should always be followed when working with nitrile-containing compounds. The scientific community's interest in "green chemistry alternatives" has prompted investigations into more sustainable synthetic approaches for this valuable intermediate.

The commercial availability of CAS 59566-45-9 through specialty chemical suppliers has facilitated its adoption across multiple research domains. Procurement specialists often search for "bulk 2-Pyrimidin-2-ylacetonitrile" and "custom synthesis 59566-45-9," reflecting varying scale requirements from milligram quantities for discovery research to kilogram amounts for process development. Current market trends indicate steady demand growth aligned with expanding heterocyclic chemistry applications.

In conclusion, 2-Pyrimidin-2-ylacetonitrile (CAS No. 59566-45-9) represents a strategically important compound at the intersection of pharmaceutical innovation and advanced material development. Its structural features and chemical versatility continue to inspire novel applications across scientific disciplines, while evolving synthetic methodologies promise to enhance its accessibility for research and industrial applications alike.

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